molecular formula C12H20ClNO2 B5496719 2-(2-ethoxyphenoxy)-N-ethylethanamine;hydrochloride

2-(2-ethoxyphenoxy)-N-ethylethanamine;hydrochloride

Cat. No.: B5496719
M. Wt: 245.74 g/mol
InChI Key: JPSQOIGQPWCWCH-UHFFFAOYSA-N
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Description

“[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride” is an impurity of Tamsulosin , a specific α1-adrenoceptor antagonist . It is used in the treatment of benign prostatic hypertrophy .


Molecular Structure Analysis

The molecular formula of “[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride” is C10H15NO2 . The molecular weight is 181.23 .


Physical and Chemical Properties Analysis

“[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride” has a boiling point of 96-100 °C (Press: 0.6 Torr), a density of 1.040±0.06 g/cm3 (Predicted), and a pKa of 8.55±0.10 (Predicted) . It is a pale yellow oil and should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It is slightly soluble in DMSO and Methanol .

Mechanism of Action

As an impurity of Tamsulosin, “[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride” might share similar mechanisms of action. Tamsulosin is a specific α1-adrenoceptor antagonist , used in the treatment of benign prostatic hypertrophy .

Safety and Hazards

“[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with protective gloves/protective clothing/eye protection/face protection . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Properties

IUPAC Name

2-(2-ethoxyphenoxy)-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-3-13-9-10-15-12-8-6-5-7-11(12)14-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSQOIGQPWCWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=CC=C1OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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